molecular formula C6H14ClNO4 B043602 Migalastat hydrochloride CAS No. 75172-81-5

Migalastat hydrochloride

Número de catálogo B043602
Número CAS: 75172-81-5
Peso molecular: 199.63 g/mol
Clave InChI: ZJIHMALTJRDNQI-OLALXQGDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Migalastat hydrochloride is used to treat adults with Fabry disease who have a certain genetic change (variant) in an enzyme called galactosidase alpha (GLA) . It works by binding to and stabilizing a certain enzyme in the body called alpha-galactosidase A . It is a potent and competitive inhibitor of α-galactosidase A (α-Gal A) with an IC50 of 0.04 μM for human α-Gal A .


Synthesis Analysis

A process for the microbial synthesis of migalastat has been described, which involves culturing a microorganism under conditions such that at least one imino sugar is produced . There are several chemical routes to migalastat disclosed in the literature .


Molecular Structure Analysis

Migalastat hydrochloride has a designated molecular formula of C6H14ClNO4 and a molecular weight of 199.631 g/mol . It is a low-molecular-mass iminosugar, that reversibly binds to the active site of amenable enzyme variants, stabilizing their molecular structure .


Physical And Chemical Properties Analysis

Migalastat hydrochloride is a white crystalline solid and is soluble in water . It has a molecular weight of 199.63 and is a solid at room temperature .

Aplicaciones Científicas De Investigación

Treatment of Fabry Disease

Specific Scientific Field

The specific scientific field for this application is Medical Science, specifically in the treatment of genetic disorders.

Comprehensive and Detailed Summary of the Application

Migalastat hydrochloride, marketed under the name Galafold, is used for the long-term treatment of adults and adolescents aged 16 years and older with a confirmed diagnosis of Fabry disease . Fabry disease is a rare, X-linked lysosomal storage disorder affecting both males and females caused by genetic abnormalities in the gene encoding the enzyme α-galactosidase A .

Methods of Application or Experimental Procedures

Migalastat is an oral medication that can only be obtained with a prescription and treatment should only be started and supervised by a doctor who is experienced in the diagnosis and treatment of Fabry disease . Migalastat is a low-molecular-mass iminosugar, that reversibly binds to the active site of amenable enzyme variants, stabilizing their molecular structure and improving trafficking to the lysosome .

Results or Outcomes Obtained

Migalastat was approved in the EU in 2016 and is an effective therapy in the estimated 35–50% of all patients with Fabry disease with amenable GLA gene variants . The annualized rate of change in eGFR CKD-EPI was −0.8 mL/min/1.73m² after 18–54 (average 36) months’ treatment with migalastat, and left ventricular mass index (LVMi) was significantly reduced after 30–36 months (average change from baseline −17.03 g/m²) in 40 patients with amenable mutations .

Direcciones Futuras

Migalastat can be considered either as a first-line therapy – given its efficacy, extensive tissue penetration, convenient oral regimen, and the current limited therapeutic options available – or in patients on enzyme-replacement therapy (ERT) who experience side effects, with poor compliance to chronic i.v. therapy, or with clinical evidence of progression of the disease . Further studies are required to verify and describe the clinical benefits of Migalastat .

Propiedades

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-OLALXQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026249
Record name Migalastat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Migalastat hydrochloride

CAS RN

75172-81-5
Record name Migalastat hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75172-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Migalastat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075172815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Migalastat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIGALASTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY7M0XD20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Migalastat hydrochloride
Reactant of Route 2
Migalastat hydrochloride
Reactant of Route 3
Migalastat hydrochloride
Reactant of Route 4
Migalastat hydrochloride
Reactant of Route 5
Migalastat hydrochloride
Reactant of Route 6
Migalastat hydrochloride

Citations

For This Compound
229
Citations
R Giugliani, S Waldek, DP Germain, K Nicholls… - Molecular genetics and …, 2013 - Elsevier
… We report on the safety and pharmacodynamics of migalastat hydrochloride, an investigational pharmacological chaperone given orally every other day (QOD) to females with FD. …
Number of citations: 120 www.sciencedirect.com
H Ino, N Takahashi, T Terao, PN Mudd Jr… - Journal of Drug …, 2013 - Taylor & Francis
… This study evaluated the pharmacokinetics, safety, and tolerability of ascending single doses of oral migalastat hydrochloride (HCl), an investigational drug, in healthy Japanese …
Number of citations: 7 www.tandfonline.com
G Sunder-Plassmann, R Schiffmann… - Expert Opinion on …, 2018 - Taylor & Francis
… A phase 1 study to investigate the absorption, metabolism and excretion of [14c] migalastat hydrochloride following a single oral administration in healthy volunteers. Clin Pharmacol …
Number of citations: 56 www.tandfonline.com
FK Johnson, PN Mudd Jr… - … Pharmacology in Drug …, 2015 - Wiley Online Library
Migalastat HCl is an investigational, pharmacological chaperone for mutant α‐galactosidase A, which is responsible for Fabry disease, an X‐linked, lysosomal storage disorder. Two …
Number of citations: 15 accp1.onlinelibrary.wiley.com
DG Warnock, DG Bichet, M Holida, O Goker-Alpan… - PLoS …, 2015 - journals.plos.org
… [14] The iminosugar, 1-deoxygalactonojirimycin (AT1001, hereafter referred to as migalastat hydrochloride (HCl)) is an analog of the terminal galactose of GL-3 that selectively and …
Number of citations: 74 journals.plos.org
EH McCafferty, LJ Scott - Drugs, 2019 - Springer
… In a phase 1 trial in healthy volunteers, twice-daily oral migalastat hydrochloride 150 mg [hereafter referred to as migalastat 123 mg; the recommended dose (Sect. 6)] resulted in a …
Number of citations: 148 link.springer.com
I Narita, T Ohashi, N Sakai, T Hamazaki… - Clinical and …, 2020 - Springer
… Eligible patients were randomly assigned 1.5:1 using interactive response technology (Almac Clinical Technologies, Craigavon, UK) to receive either oral migalastat hydrochloride (150 …
Number of citations: 43 link.springer.com
B Young-Gqamana, N Brignol, HH Chang, R Khanna… - PLoS …, 2013 - journals.plos.org
… Migalastat hydrochloride (GR181413A) is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl …
Number of citations: 53 journals.plos.org
FK Johnson, PN Mudd Jr, A Bragat… - Clinical …, 2013 - Wiley Online Library
Migalastat HCl is an investigational, oral treatment for Fabry disease, an X‐linked lysosomal storage disorder. Four Phase 1 studies were conducted to determine the pharmacokinetics, …
Number of citations: 40 accp1.onlinelibrary.wiley.com
DP Germain, DA Hughes, K Nicholls… - … England Journal of …, 2016 - Mass Medical Soc
… performed during a 2-month screening period, patients were randomly assigned to stage 1, which included 6 months of double-blind administration of migalastat hydrochloride (150 mg) …
Number of citations: 550 www.nejm.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.